

Structural comparison of ALK2 in complex with K02288 and LDN-193189

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: K02288

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A Structural Showdown: ALK2 in Complex with **K02288** and LDN-193189

This guide provides a detailed structural and biochemical comparison of the Activin receptor-like kinase 2 (ALK2) in complex with two potent inhibitors, **K02288** and LDN-193189. ALK2, a type I BMP receptor, is a critical regulator of various cellular processes, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). Understanding the precise binding mechanisms of small molecule inhibitors is paramount for the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on publicly available experimental data.

Quantitative Comparison of ALK2 Inhibitors

The following table summarizes the key quantitative data for the interaction of **K02288** and LDN-193189 with the ALK2 kinase domain.

Parameter	ALK2 in complex with K02288	ALK2 in complex with LDN-193189
PDB ID	3MTF[1]	3Q4U[2]
Resolution (Å)	2.15[1]	1.82[2]
Binding Affinity (Kd)	7.9 nM (determined by ITC)[3][4]	Not available
Inhibitory Potency (IC50)	1.1 - 1.2 nM[5]	0.7 - 5 nM[5]
Key H-Bond Interactions	Hinge residue H286[3][4]	Hinge residue H286[3][4]
Key Water-Mediated H-Bond	Catalytic Lysine K235[3][4]	α C-helix residue E248[3][4]
Primary Citation	Sanvitale et al., 2013[3]	Sanvitale et al., 2013[3]

Structural Insights into Inhibitor Binding

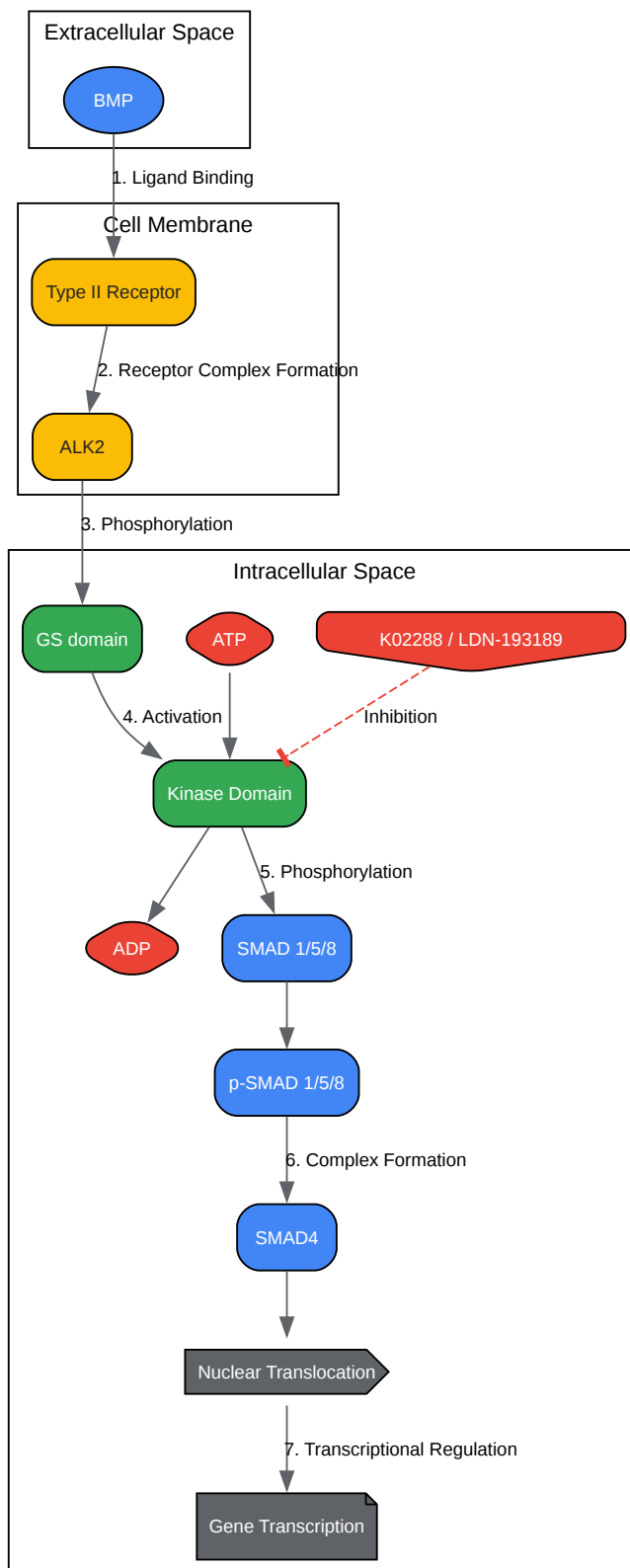
Crystal structures of the ALK2 kinase domain in complex with **K02288** and LDN-193189 reveal that both compounds are type I ATP-competitive inhibitors, binding to the kinase hinge region. However, their binding modes exhibit subtle yet significant differences that influence their interaction with the protein.

Both **K02288** and LDN-193189 form a crucial hydrogen bond with the backbone of hinge residue His286, a common feature for many kinase inhibitors.[3][4] The divergence in their binding lies in the interactions of their respective chemical moieties with other key residues in the ATP-binding pocket, particularly through water-mediated hydrogen bonds.

In the ALK2-**K02288** complex, a water molecule mediates a hydrogen bond between the inhibitor and the catalytic lysine K235.[3][4] In contrast, for the ALK2-LDN-193189 complex, a water-mediated hydrogen bond is formed with the glutamate E248 in the α C helix.[3][4] These distinct water-mediated interactions contribute to the specific orientation and affinity of each inhibitor within the binding pocket. The structure of **K02288** allows for improved shape complementarity within the ATP pocket of ALK2.[1][3]

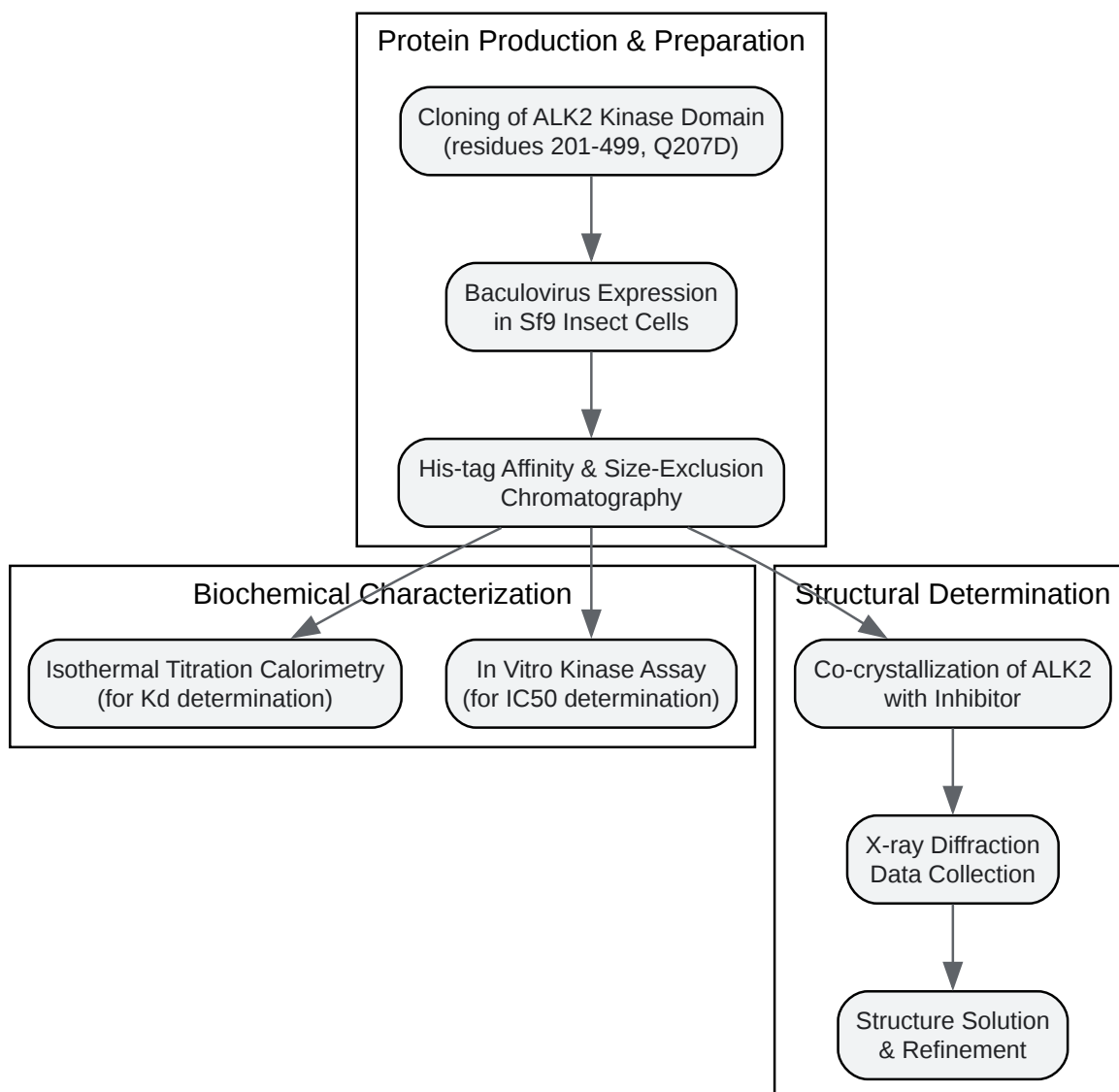
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its discovery, the following diagrams have been generated.



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ALK2 Signaling Pathway Inhibition



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- To cite this document: BenchChem. [Structural comparison of ALK2 in complex with K02288 and LDN-193189]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612290#structural-comparison-of-alk2-in-complex-with-k02288-and-ldn-193189]

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